![molecular formula C26H23N2P B12552758 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 163727-46-6](/img/structure/B12552758.png)
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that features a pyridine ring, an ethanamine group, and a diphenylphosphino group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism by which 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals such as palladium, where the compound stabilizes the metal center and facilitates catalytic cycles . The pathways involved often include proton transfer and coordination chemistry, which are crucial for the compound’s function in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Another compound with a similar structure but different functional groups.
2-(Diphenylphosphino)pyridine: Shares the diphenylphosphino group but lacks the ethanamine moiety.
Uniqueness
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts. Its ability to act as both a ligand and a reactive intermediate makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
163727-46-6 |
|---|---|
Fórmula molecular |
C26H23N2P |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-(2-pyridin-2-ylethyl)methanimine |
InChI |
InChI=1S/C26H23N2P/c1-3-13-24(14-4-1)29(25-15-5-2-6-16-25)26-17-8-7-11-22(26)21-27-20-18-23-12-9-10-19-28-23/h1-17,19,21H,18,20H2 |
Clave InChI |
WBFBTSLYVWDART-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
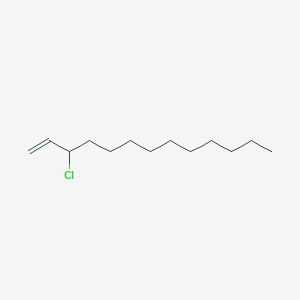
silane](/img/structure/B12552702.png)
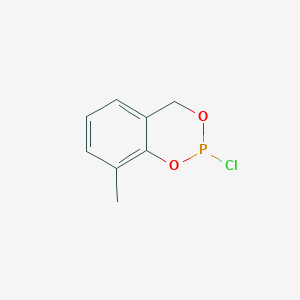
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
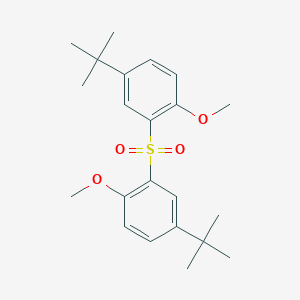
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
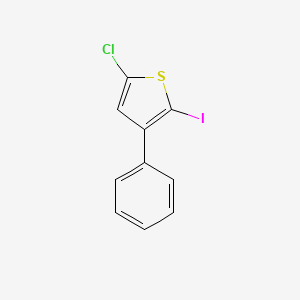
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
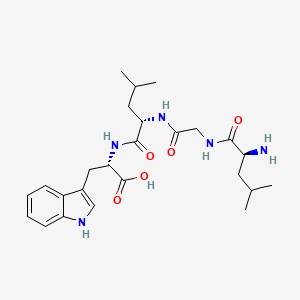
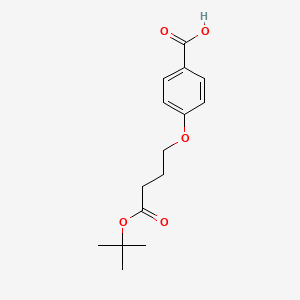
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
